molecular formula C28H54O3 B554908 Myristic anhydride CAS No. 626-29-9

Myristic anhydride

Cat. No. B554908
CAS RN: 626-29-9
M. Wt: 438.7 g/mol
InChI Key: RCRYHUPTBJZEQS-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthesis Methods

Myristic anhydride, among other fatty acid anhydrides, has been synthesized through corresponding acid chlorides with acetic anhydride, achieving yields over 90%. Such synthesis methods are fundamental in the preparation of these compounds for various applications (Sonntag, Trowbridge, & Krems, 1954).

2. Interfacial Bonding Properties

Research on the interfacial bonding properties of myristic acid and related compounds has implications in the development of adhesives and coatings. For instance, the interaction of myristic acid with zinc surfaces has been studied for its potential in creating carboxylates, contributing to the understanding of molecular interactions in various industrial applications (Taheri et al., 2011).

3. Esterification for Cosmetic Applications

Anhydrous esterification of myristic acid has been conducted to produce esters like isopropyl myristate, which are used in cosmetic and medicinal preparations. This research contributes to the synthesis of compounds with desired skin absorption properties (Chakrabarti & Sharma, 1992).

4. Bioplastic Production

Myristic acid has been investigated in the grafting onto wood for bioplastic production. This type of research explores the use of renewable resources in reducing dependency on petro-based plastics, highlighting the material's potential in thermal stability and hydrophobicity (Sejati et al., 2022).

5. Surface Modification and Corrosion Resistance

Myristic acid has been used in modifying surface properties, like creating superhydrophobic surfaces on metals. This application is significant in enhancing corrosion resistance and is applicable in various industrial processes (Frank, Boccaccini, & Virtanen, 2014).

Safety And Hazards

Future Directions

As a biochemical reagent, Myristic anhydride can be used as a biological material or organic compound for life science-related research5. However, specific future directions for Myristic anhydride are not mentioned in the retrieved sources.


Please note that this information is based on the available sources and there might be more recent studies or data related to Myristic anhydride.


properties

IUPAC Name

tetradecanoyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRYHUPTBJZEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870721
Record name Tetradecanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristic anhydride

CAS RN

626-29-9
Record name Myristic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myristic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
AW Ralston, RA Reck - The Journal of Organic Chemistry, 1946 - ACS Publications
… Preparation of butyric-myristic anhydride, caproic-lauric anhydride, and caprylic-capric … following physical and chemical constants: butyric-myristic anhydride, mp 52.7, neutral, equivs. …
Number of citations: 9 pubs.acs.org
M Krishnan, DR Flanagan - Journal of controlled release, 2000 - Elsevier
… With trifluoroethylamine (pK a 5.8), myristic anhydride reacted about 6-… for myristic anhydride than benzoic anhydride with TFEA. … Myristic anhydride–TFEA reaction in dioxane at room …
Number of citations: 18 www.sciencedirect.com
RJ Tancer, K Baynes, GR Wiedman - Peptide Science, 2021 - Wiley Online Library
… Production of the “dehydroxy” analogues of humimycins followed the same deprotection and washing protocols with myristic anhydride (3 eq) and DIEA (6 eq) at a temperature of 45 C. …
Number of citations: 4 onlinelibrary.wiley.com
J Botton, K Gratzer, C François, V Mesquita… - Chemical …, 2018 - pubs.rsc.org
… We explored this approach by working on alcohol-terminated SAMs using myristic anhydride as the acyl source, demonstrating that SAMs can be locally acylated. The high degree of …
Number of citations: 3 pubs.rsc.org
KM Patel, JD Morrisett, JT Sparrow - Lipids, 1979 - Wiley Online Library
… The labeled (GPC)2(CdC12)3, 678 mg (0.6 mmole), was dissolved in 3 ml of dry dimethylsulfoxide at 45 C and a solution of 2.1 g (4.8 mmole) of myristic anhydride and 182 mg (1.22 …
Number of citations: 35 aocs.onlinelibrary.wiley.com
Y Oshima, I TOMIYAMA, M TANAKA… - Journal of Synthetic …, 1961 - jstage.jst.go.jp
Melamine and stearic anhydride, palmitic anhydride, myristic anhydride, orlauric anhydride (molar ratio 1: 2.2) were reacted by boiling in pyridine andeach of them yielded two kinds of …
Number of citations: 2 www.jstage.jst.go.jp
K Dai, R Bodnar, MC Berndt, X Du - Blood, 2005 - ashpublications.org
… Similarly, myristic anhydride also had no effect on ristocetin-induced platelet aggregation (Figure 2C), suggesting that myristoylation is not responsible for the effect of MPαC. Conversely…
Number of citations: 135 ashpublications.org
Y Inouye, K Onodera, S Kitaoka… - The Journal of Organic …, 1960 - ACS Publications
… The reaction of benzoic myristic anhydride with n-glucosamine resulted in theisolation of V-myristoyl-nglucosamine in 86% yield, and acetic butyric anhydride with n-glucosamine gave A…
Number of citations: 11 pubs.acs.org
F Superti, ML Marziano, G Donelli, M Marchetti… - … and Infectious Diseases, 1995 - Elsevier
… obtained showed that capric acid, lauric acid, tridecanoic acid, myristic acid, pentadecanoic acid, palmitic acid, n-tetradecane, myristyl bromide, 1-pentadecanol, and myristic anhydride …
Number of citations: 13 www.sciencedirect.com
JR Lakowicz, ML Johnson, W Wiczk, A Bhat… - Chemical physics …, 1987 - Elsevier
… This compound was synthesized by coupling tryptamine to myristic anhydride in tetrahydrofuran. Myristic anhydride was formed by refluxing with acetic anhydride, followed by removal …
Number of citations: 80 www.sciencedirect.com

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